LSP-1-2111 - 936234-43-4

LSP-1-2111

Catalog Number: EVT-274011
CAS Number: 936234-43-4
Molecular Formula: C12H17N2O9P
Molecular Weight: 364.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LSP1-2111 is a group III metabotropic glutamate receptor agonist with preference toward the mGlu4 receptor subtype.
Overview

LSP-1-2111 is a synthetic compound classified as an agonist of the metabotropic glutamate receptor subtype 4. It plays a critical role in modulating glutamatergic neurotransmission, which is essential for maintaining the balance between excitatory and inhibitory signals in the central nervous system. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of various neurological disorders.

Source and Classification

LSP-1-2111 is identified by its chemical structure and unique properties, which differentiate it from other compounds within its class. It is categorized under metabotropic glutamate receptor agonists, specifically targeting subtype 4. This selectivity is significant for its potential therapeutic effects, particularly in conditions such as schizophrenia and anxiety disorders .

Synthesis Analysis

Methods

The synthesis of LSP-1-2111 involves a multi-step process starting from commercially available starting materials. The key steps include:

  • Formation of Core Structure: This is achieved through a series of condensation and cyclization reactions.
  • Reaction Conditions: The synthesis typically requires organic solvents, catalysts, and controlled temperatures to optimize yield and purity.

Technical Details

The industrial production of LSP-1-2111 mirrors the laboratory synthesis but is optimized for efficiency and scalability. Techniques such as automated reactors and continuous flow systems are employed to enhance productivity while ensuring compliance with regulatory standards.

Molecular Structure Analysis

LSP-1-2111's molecular structure plays a crucial role in its function as a selective agonist. The compound's specific arrangement of atoms allows it to interact effectively with the metabotropic glutamate receptor subtype 4, influencing its pharmacological activity.

Structure Data

While detailed structural data (e.g., molecular formula, molecular weight) are not explicitly provided in the sources, it is essential to note that the compound's structural integrity is vital for its biological activity. The design incorporates features that enhance its ability to penetrate the blood-brain barrier, thereby increasing its efficacy in neurological applications.

Chemical Reactions Analysis

LSP-1-2111 can undergo various chemical reactions that modify its functional groups:

  • Oxidation: This reaction can produce oxidized derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reducing agents such as sodium borohydride can modify the compound's functional groups.
  • Substitution: Nucleophilic substitutions are common, allowing for further modifications of LSP-1-2111.

These reactions are crucial for developing derivatives with potentially enhanced pharmacological properties.

Mechanism of Action

LSP-1-2111 exerts its effects by acting as an agonist at metabotropic glutamate receptor subtype 4. Upon binding to this receptor, it initiates a cascade of intracellular signaling pathways that modulate neurotransmitter release and synaptic plasticity. This mechanism is particularly relevant in therapeutic contexts, as it influences cognitive functions and emotional regulation .

Process Data

The activation of metabotropic glutamate receptors leads to downstream signaling events involving G proteins and second messengers. These pathways are critical for maintaining synaptic balance and have implications in various neurological disorders .

Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not detailed in the sources provided, understanding these properties is essential for practical applications in research and therapy.

Relevant Data or Analyses

Research into similar compounds suggests that properties like solubility in organic solvents and stability under physiological conditions are vital for their effectiveness as therapeutic agents. Further studies would be required to elucidate these properties specifically for LSP-1-2111.

Applications

LSP-1-2111 has significant scientific uses primarily in pharmacological research related to neurological disorders. Its high selectivity for metabotropic glutamate receptor subtype 4 makes it a valuable tool for studying the specific roles of this receptor in various neurological processes. Additionally, it shows promise for developing targeted therapies aimed at treating conditions such as schizophrenia, anxiety disorders, and other cognitive dysfunctions .

Introduction to LSP1-2111

Molecular Classification and Structural Properties of LSP1-2111

Chemical Identity:

  • IUPAC Name: (2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid
  • Molecular Formula: C₁₂H₁₇N₂O₉P
  • Canonical SMILES: COc1cc(cc(c1O)N+[O-])C(P(=O)(CCC(C(=O)O)N)O)O
  • Isomeric SMILES: COc1cc(cc(c1O)N+[O-])C(P(=O)(CCC@@HN)O)O [1] [5]

Physicochemical Profile:LSP1-2111 exhibits polar characteristics essential for engaging the orthosteric binding site of Group III mGluRs:

  • Hydrogen Bonding: 5 hydrogen bond donors and 6 acceptors
  • Polar Surface Area: 203.26 Ų
  • LogP (XLogP): -2.75, indicating high hydrophilicity
  • Rotatable Bonds: 8Notably, it adheres to Lipinski's rule of five (0 violations), suggesting favorable drug-likeness for central nervous system targets [1].

Stereochemical Features:The molecule contains a chiral center at the C2 position of the amino acid backbone, adopting an (S)-configuration. This stereochemistry is critical for its pharmacological activity, as evidenced by reduced efficacy in enantiomeric analogs. The phosphinic acid group (–P(=O)(OH)–) mimics the distal carboxylate of glutamate, enabling high-affinity interaction with the Venus Flytrap Domain (VFD) of Group III receptors [5] [9].

Table 1: Structural Attributes of LSP1-2111

PropertyValue
Molecular Weight364.25 g/mol
Hydrogen Bond Donors5
Hydrogen Bond Acceptors6
Topological Polar Surface Area203.26 Ų
XLogP-2.75
Lipinski Violations0
Chiral Centers1 (S-configuration)

Structural Basis of Receptor Engagement:The ortho-nitro and meta-methoxy substituents on the phenyl ring confer selectivity for mGluR4 over other Group III subtypes. Molecular docking studies suggest these groups form π-stacking interactions with Phe-114 and Tyr-74 in the mGluR4 VFD, while the phosphinic acid coordinates with Arg-78 and Ser-152—residues less conserved in mGluR7/8. This binding mode stabilizes the closed-closed conformation of the VFD dimer, triggering receptor activation [9].

Role of Group III Metabotropic Glutamate Receptors (mGluRs) in Neuropharmacology

Classification and Signaling:Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8) belong to Class C G-protein-coupled receptors (GPCRs). They feature:

  • A large extracellular Venus Flytrap Domain (VFD) for glutamate binding
  • A cysteine-rich domain (CRD) that transmits conformational changes
  • Seven-transmembrane helices coupled to Gᵢ/o proteinsActivation inhibits adenylyl cyclase, reducing cAMP production and modulating voltage-gated calcium channels (VGCCs) and G-protein-coupled inwardly rectifying potassium (GIRK) channels. This primarily presynaptic localization enables feedback inhibition of neurotransmitter release, including glutamate, GABA, and dopamine [4] [6].

Region-Specific Functions:

  • Basal Ganglia: mGluR4 is highly expressed in the striatum and globus pallidus. Its activation inhibits GABA release from striatopallidal terminals, reducing inhibitory output to the thalamus. This mechanism underlies the anti-parkinsonian effects of LSP1-2111, which reverses haloperidol-induced catalepsy in rodent models [7] [10].
  • Hippocampus: mGluR4/7 enrichment in CA2 suppresses synaptic plasticity. Antagonists permit NMDA receptor-dependent long-term potentiation (LTP) at Schaffer collateral-CA2 synapses, implicating Group III receptors as "brakes" on hippocampal memory processes [3] [6].
  • Cortex: mGluR8 activation modulates fear circuitry in the amygdala, while mGluR7 regulates stress responses.

Therapeutic Implications:Group III mGluRs are targets for:

  • Neurodegenerative Diseases: mGluR4 activation protects dopaminergic neurons in Parkinson’s models by dampening excitotoxicity in the indirect pathway [7] [8].
  • Psychiatric Disorders: mGluR4/7 agonists exhibit anxiolytic and antipsychotic-like effects in rodent behavioral tests, mediated partly through serotonergic (5-HT₁A) and GABAergic systems [5].
  • Synaptic Pathologies: Inhibition of these receptors transforms transient potentiation into stable LTP at entorhinal cortical-CA2 synapses, suggesting roles in memory disorders [3].

Historical Development of mGluR4-Targeted Orthosteric Agonists

Early Non-Selective Agonists:L-2-Amino-4-phosphonobutyrate (L-AP4) served as the foundational Group III agonist since the 1980s. Despite potency at mGluR4/6/8 (EC₅₀ = 0.2–5 µM), it activated mGluR7 only at high concentrations (>300 µM) and exhibited poor brain penetration. Its phosphonate group limited oral bioavailability and membrane permeability [6] [9].

Chemical Evolution:Structural modifications to L-AP4 aimed to enhance selectivity and CNS penetration:

  • L-AP4 Derivatives: Replacement of the phosphonate with phosphinic acid (e.g., (RS)-PPG) improved mGluR4 potency but retained mGluR8 affinity.
  • Constrained Analogs: Bicyclic glutamate mimetics like LY2140023 (a prodrug) advanced to schizophrenia trials but lacked subtype selectivity.
  • LSP1-2111 Optimization: Introduction of the 4-hydroxy-3-methoxy-5-nitrophenyl group achieved 25–30-fold selectivity for mGluR4/6 over mGluR7/8. Key attributes include:
  • EC₅₀ = 2.2 µM (mGluR4) and 1.7 µM (mGluR6)
  • Brain-to-plasma ratio >0.8 after systemic administration
  • Functional selectivity in striatopallidal GABAergic synapses [5] [10].

Table 2: Selectivity Profile of LSP1-2111 at Group III mGluRs

Receptor SubtypeEC₅₀ (µM)Relative Selectivity vs. mGluR7/8
mGluR42.225-fold
mGluR61.730-fold
mGluR7>50Not active
mGluR8>50Not active

Orthosteric vs. Allosteric Strategies:While positive allosteric modulators (PAMs) like PHCCC and VU0415374 enhanced mGluR4 potency, they exhibited low solubility and off-target effects at calcium channels. LSP1-2111 emerged as a superior orthosteric agonist due to:

  • Complete receptor activation without "molecular ceiling" effects
  • Predictable dose-response relationships
  • Activity-dependent synaptic modulation validated in hippocampal slices [3] [7].

Properties

CAS Number

936234-43-4

Product Name

LSP-1-2111

IUPAC Name

2-amino-4-[hydroxy-[hydroxy-(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl]butanoic acid

Molecular Formula

C12H17N2O9P

Molecular Weight

364.25

InChI

InChI=1S/C12H17N2O9P/c1-23-9-5-6(4-8(10(9)15)14(19)20)12(18)24(21,22)3-2-7(13)11(16)17/h4-5,7,12,15,18H,2-3,13H2,1H3,(H,16,17)(H,21,22)

InChI Key

PEXVMHLARUAHNC-KAJCPDDVSA-N

SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C(O)P(=O)(CCC(C(=O)O)N)O

Solubility

Soluble in DMSO

Synonyms

LSP1-2111; LSP1 2111; LSP12111.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.